molecular formula C10H17N3S B11805882 N-((2-(Ethylthio)pyrimidin-5-yl)methyl)propan-2-amine

N-((2-(Ethylthio)pyrimidin-5-yl)methyl)propan-2-amine

Cat. No.: B11805882
M. Wt: 211.33 g/mol
InChI Key: WKTRKTFYHZWBNP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-((2-(Ethylthio)pyrimidin-5-yl)methyl)propan-2-amine is a chemical compound that belongs to the class of pyrimidine derivatives Pyrimidine derivatives are known for their wide range of pharmacological activities and are often used in medicinal chemistry for the development of new drugs

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((2-(Ethylthio)pyrimidin-5-yl)methyl)propan-2-amine typically involves the reaction of 2-(ethylthio)pyrimidine with propan-2-amine under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. The reaction conditions, such as temperature and pressure, are optimized to achieve a high yield and purity of the compound.

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale synthesis using automated reactors. The process is carefully monitored to ensure consistency and quality. The use of advanced technologies, such as continuous flow reactors, can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-((2-(Ethylthio)pyrimidin-5-yl)methyl)propan-2-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amine or thiol derivatives.

    Substitution: The ethylthio group can be substituted with other functional groups, such as halogens or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Halogenating agents like chlorine (Cl₂) or bromine (Br₂) can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines or thiols.

Scientific Research Applications

N-((2-(Ethylthio)pyrimidin-5-yl)methyl)propan-2-amine has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or antiviral properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-((2-(Ethylthio)pyrimidin-5-yl)methyl)propan-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    N-(2-Methyl-5-nitrophenyl)-4-(pyridin-3-yl)pyrimidin-2-amine: Another pyrimidine derivative with similar structural features.

    2-(Pyridin-2-yl)pyrimidine derivatives: Known for their wide range of pharmacological activities.

Uniqueness

N-((2-(Ethylthio)pyrimidin-5-yl)methyl)propan-2-amine is unique due to its specific ethylthio substitution, which can impart distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C10H17N3S

Molecular Weight

211.33 g/mol

IUPAC Name

N-[(2-ethylsulfanylpyrimidin-5-yl)methyl]propan-2-amine

InChI

InChI=1S/C10H17N3S/c1-4-14-10-12-6-9(7-13-10)5-11-8(2)3/h6-8,11H,4-5H2,1-3H3

InChI Key

WKTRKTFYHZWBNP-UHFFFAOYSA-N

Canonical SMILES

CCSC1=NC=C(C=N1)CNC(C)C

Origin of Product

United States

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